molecular formula C18H23N3O3 B12833541 Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate

Cat. No.: B12833541
M. Wt: 329.4 g/mol
InChI Key: UVWFNNYMFSZKHD-CJNGLKHVSA-N
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Description

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate is a complex polycyclic indole derivative featuring a nine-membered [1,4]diazonine ring fused to an indole scaffold. Key structural attributes include:

  • Substituents: A methyl carboxylate ester at position 5 enhances lipophilicity, while the 2-isopropyl and 1-methyl groups contribute to steric and electronic effects.
  • Ring system: The diazonine ring introduces unique conformational flexibility compared to smaller heterocycles like pyrrolidine or piperidine.

This compound’s synthesis likely involves multi-step cyclization and stereoselective reactions, akin to methods for simpler indole derivatives (e.g., azidocinnamate cyclization ).

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl (10S,13R)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-10(2)16-17(22)20-13(18(23)24-4)8-11-9-19-12-6-5-7-14(15(11)12)21(16)3/h5-7,9-10,13,16,19H,8H2,1-4H3,(H,20,22)/t13-,16+/m1/s1

InChI Key

UVWFNNYMFSZKHD-CJNGLKHVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](CC2=CNC3=C2C(=CC=C3)N1C)C(=O)OC

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Further steps may include the installation of side chains and elimination of masking groups to achieve the final product.

Industrial Production Methods

Industrial production methods for such complex indole derivatives are not extensively documented in the literature. the principles of green chemistry and atom-economical reactions are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 1097985-47-1
  • InChIKey : UVWFNNYMFSZKHD-CJNGLKHVSA-N

The structure incorporates both diazonino and indole functionalities, contributing to its potential chiral properties and reactivity in various chemical environments.

Synthetic Organic Chemistry

The synthesis of Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo involves multi-step organic synthesis techniques. Common approaches include:

  • Cyclization Reactions : Utilizing various catalysts to promote the formation of the bicyclic structure.
  • Functional Group Modifications : Introducing or modifying functional groups to enhance reactivity or selectivity in subsequent reactions.

These synthetic pathways highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex organic molecules.

Case Study 1: Antimicrobial Activity

Research has shown that compounds structurally related to Methyl (2S,5R)-2-isopropyl exhibit promising antimicrobial activity. For instance, studies on indole derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that similar testing could be beneficial for this compound.

Case Study 2: Anticancer Research

Indole-based compounds have been investigated for their potential in cancer therapy. For example, certain derivatives have been found to induce apoptosis in breast cancer cells through specific signaling pathways. Investigating Methyl (2S,5R)-2-isopropyl's effects on cancer cell lines could reveal its therapeutic potential.

Summary of Applications

Application AreaPotential BenefitsResearch Status
PharmacologyAnticancer, antimicrobial, anti-inflammatory effectsLimited specific data
Synthetic ChemistryVersatile precursor for complex organic synthesisEstablished methodologies

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Control: The (2S,5R) configuration may require chiral auxiliaries or asymmetric catalysis, contrasting with the regioselective but non-stereoselective cyclization in simpler indoles .
  • Substituent Effects: The methyl carboxylate enhances lipophilicity vs.

Physicochemical and Functional Properties

Property Target Compound 5-Hydroxy-1H-indole-2-carboxylic acid 5-(1H-Indole-3-yl-methyl)-oxadiazole-thiol
LogP High (ester, isopropyl) Low (-COOH, -OH) Moderate (thiol, oxadiazole)
Water Solubility Low High Moderate
Conformational Flexibility High (diazonine ring) Low (planar indole) Moderate (rigid oxadiazole)

Functional Implications :

  • The diazonine ring’s flexibility might enable interactions with diverse enzyme pockets compared to rigid oxadiazoles .

Biological Activity

Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate (CAS No. 1097985-47-1) is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis methods, biological evaluations, and specific activities against various cell lines.

The synthesis of this compound typically involves multi-step organic reactions. The molecular formula is C18H23N3O3C_{18}H_{23}N_{3}O_{3} with a molecular weight of approximately 329.39 g/mol. The structural complexity includes a diazonino indole framework that is crucial for its biological activity .

Biological Activity Overview

Research on the biological activity of Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo has primarily focused on its cytotoxicity and potential therapeutic applications. The following sections detail findings from various studies.

Cytotoxicity and Cell Line Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line GI50 Value (µM) Remarks
MCF-719.3Less cytotoxic compared to other tested compounds
MDA-MB-4685.2More potent than MCF-7; shows higher sensitivity
Additional Compounds<10Several analogs exhibited potent activity in this range

In a comparative study involving various tetrahydropyrazino[1,2-a]indole derivatives, Methyl (2S,5R)-2-isopropyl showed significant growth inhibitory activity particularly against the MDA-MB-468 breast cancer cell line. This suggests that the compound may act through pathways activated specifically in these cells.

Flow cytometric analyses indicate that certain derivatives induce apoptosis in cancer cells. For example:

  • Compound 2b : Induced apoptosis rates of 24.0%.
  • Compound 2f : Showed a remarkable 37.1% apoptosis induction rate.

These results imply that the compound may trigger programmed cell death mechanisms similar to established chemotherapeutic agents like gefitinib .

Case Studies and Research Findings

Several case studies have further elucidated the biological activities of Methyl (2S,5R)-2-isopropyl:

  • Study on Apoptosis Induction : A detailed analysis indicated that compounds derived from this structure can significantly increase apoptosis rates in MDA-MB-468 cells compared to controls.
  • Kinase Inhibition Studies : The compound exhibited inhibitory activity on PI3Kβ and DNA-PK kinases, which are critical in cancer cell survival and proliferation pathways. This suggests potential applications in targeted cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of this compound?

  • Methodological Guidance :

  • Employ chiral auxiliaries or asymmetric catalysis to control the (2S,5R) configuration.
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization, as demonstrated in analogous indole syntheses using acetic acid reflux and sodium acetate buffering .
  • Monitor stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy. Intermediate characterization with 1^1H/13^{13}C NMR can resolve diastereomeric ratios .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodological Guidance :

  • Melting Point Analysis : Compare observed mp with literature values for indole derivatives (e.g., indole-5-carboxylic acid mp 208–210°C ).
  • Chromatography : Use HPLC with UV detection (≥98.0% purity threshold ) and GC-MS for volatile byproduct identification.
  • Spectroscopy : 1^1H/13^{13}C NMR for backbone confirmation, IR for carbonyl (3-oxo) group verification, and X-ray crystallography for absolute stereochemistry.

Advanced Research Questions

Q. How can computational chemistry accelerate reaction pathway optimization for this compound?

  • Methodological Guidance :

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and predict enantioselectivity, as exemplified by ICReDD’s integration of computational and experimental workflows .
  • Use molecular dynamics simulations to assess solvent effects on reaction kinetics.
  • Validate computational predictions with small-scale experiments, iterating parameters like catalyst loading or temperature .

Q. How should researchers address contradictions in reaction yields reported across different synthesis protocols?

  • Methodological Guidance :

  • Conduct comparative studies under standardized conditions (e.g., equimolar reagents, inert atmosphere).
  • Analyze kinetic data to identify rate-limiting steps (e.g., imine formation vs. cyclization).
  • Use Design of Experiments (DoE) to isolate critical variables (e.g., pH, solvent) and resolve discrepancies .
  • Cross-reference with computational reaction pathway analyses to reconcile empirical and theoretical results .

Q. What reactor design principles are optimal for scaling up synthesis while preserving enantiomeric excess?

  • Methodological Guidance :

  • Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Integrate in-line analytics (e.g., FTIR probes) for real-time monitoring of intermediates.
  • Optimize residence time distribution (RTD) to prevent racemization during prolonged heating, as seen in indole-3-carboxaldehyde syntheses .

Data Contradiction and Resolution Framework

Conflict Type Resolution Strategy Relevant Evidence
Stereochemical divergenceChiral HPLC + X-ray comparison; re-optimize catalysts
Yield variabilityDoE-based parameter screening; computational modeling
Purity discrepanciesMulti-technique validation (HPLC, NMR, mp)

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